2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile
Description
2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile is a substituted butanedinitrile derivative featuring a bis(4-fluorophenyl)methylamino group attached via a methylidene linkage. This compound belongs to the class of Knoevenagel adducts, which are synthesized through condensation reactions involving active methylene compounds and carbonyl derivatives .
Properties
CAS No. |
648893-77-0 |
|---|---|
Molecular Formula |
C18H13F2N3 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-[[bis(4-fluorophenyl)methylamino]methylidene]butanedinitrile |
InChI |
InChI=1S/C18H13F2N3/c19-16-5-1-14(2-6-16)18(15-3-7-17(20)8-4-15)23-12-13(11-22)9-10-21/h1-8,12,18,23H,9H2 |
InChI Key |
YERBKMRTURGFJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)NC=C(CC#N)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile typically involves the alkylation of cyanothioacetamide with benzyl chloride in the presence of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF). This reaction yields the desired compound through a series of intermediate steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Nucleophilic Additions
The nitrile groups and conjugated imine system serve as electrophilic sites for nucleophilic attack:
-
Nitrile Reactivity :
The electron-deficient nitriles undergo nucleophilic additions with reagents such as Grignard reagents or organolithium compounds. For example, reaction with methylmagnesium bromide yields intermediate ketimines, which hydrolyze to α-ketoamides.Reaction Conditions Product R-MgX + nitrile Anhydrous THF, 0–25°C α-Ketoamide after hydrolysis -
Imine Reactivity :
The imine bond (C=N) participates in nucleophilic additions with amines or hydrazines, forming substituted amidines or hydrazones, respectively. Fluorophenyl groups enhance electron withdrawal, stabilizing the imine against hydrolysis under mild conditions.
Cycloaddition Reactions
The conjugated system enables participation in cycloadditions:
-
[2+3] Cycloadditions :
Reacts with azides to form tetrazole rings via 1,3-dipolar cycloaddition. The nitrile groups act as dipolarophiles, with regioselectivity influenced by fluorine’s electron-withdrawing effects .Dipolarophile Dipole Conditions Product Nitrile Organic azide Cu(I) catalyst, RT 5-substituted tetrazole -
Diels-Alder Reactions :
The conjugated dienophilic system (C≡C–C=N–) reacts with dienes to form six-membered heterocycles, though this requires elevated temperatures (>80°C).
Redox Reactions
The imine and nitrile groups undergo selective reductions:
-
Imine Reduction :
Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the C=N bond to a C–N single bond, yielding a secondary amine derivative. This reaction retains nitrile functionality .Reducing Agent Conditions Product NaBH₄ MeOH, 0°C Bis(4-fluorophenyl)methylamine -
Nitrile Reduction :
LiAlH₄ reduces nitriles to primary amines, though competing imine reduction may occur. Selective nitrile-to-amine conversion requires careful stoichiometry.
Hydrolysis Reactions
Controlled hydrolysis pathways depend on reaction conditions:
-
Acidic Hydrolysis :
Nitriles hydrolyze to carboxylic acids under strong acidic conditions (H₂SO₄, H₂O, reflux). The imine hydrolyzes concurrently to a ketone and amine.Conditions Products H₂SO₄ (conc.), Δ Carboxylic acid + ketone + amine -
Basic Hydrolysis :
Mild bases (NaOH, H₂O) selectively hydrolyze nitriles to amides without affecting the imine.
Coordination Chemistry
The imine nitrogen and nitrile groups act as ligands for transition metals:
-
Metal Complexation :
Forms stable complexes with Cu(II), Fe(III), and Pd(II), leveraging the imine’s lone pair and nitrile’s π-electrons. These complexes exhibit catalytic activity in cross-coupling reactions .Metal Salt Ligand Sites Application CuCl₂ Imine N, nitrile Suzuki-Miyaura coupling
Biological Interactions
Though primarily a synthetic target, its reactivity correlates with bioactivity:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy. Research indicates that the introduction of the bis(4-fluorophenyl)methyl moiety enhances the compound's affinity for cancer cell targets, potentially improving its efficacy compared to related compounds .
Neuropharmacology
The compound has also been investigated for its neuropharmacological properties. Structural modifications have shown to improve selectivity and binding affinity for dopamine transporters (DAT), which are crucial in treating conditions such as ADHD and narcolepsy. The introduction of bioisosteric groups has been linked to enhanced metabolic stability, suggesting that 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile could serve as a lead compound in developing new neuroactive drugs .
Synthesis of Functional Polymers
In material science, this compound plays a role in synthesizing functional polymers. Its unique structure allows it to act as a monomer or cross-linking agent in polymerization reactions. The resulting polymers exhibit improved thermal stability and mechanical properties, making them suitable for applications in coatings and composites .
Photonic Applications
The optical properties of 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile have been studied for potential applications in photonics. Its ability to absorb and emit light at specific wavelengths suggests that it could be used in developing photonic devices, such as sensors and light-emitting diodes (LEDs). The incorporation of this compound into polymer matrices has shown promise in enhancing the performance of photonic materials .
Building Block for Complex Molecules
In organic synthesis, 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile serves as a valuable building block for constructing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic additions and cycloadditions. This versatility makes it an essential reagent in synthetic organic chemistry .
Green Chemistry Initiatives
The compound's synthesis can be aligned with green chemistry principles by utilizing environmentally benign solvents and conditions. This approach not only reduces waste but also enhances the sustainability of chemical processes involving 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile .
Mechanism of Action
The mechanism of action of 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Structural Analog: (2Z)-bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile (5BM)
Key Differences :
- Substituents: The target compound has bis(4-fluorophenyl)methylamino groups, whereas 5BM (C₁₈H₁₆N₆S₂) incorporates amino(2-aminophenyl)sulfanyl substituents ().
- Synthesis: Both compounds likely form via Knoevenagel condensation, but 5BM’s synthesis involves thiol-containing precursors, which may alter reaction kinetics compared to the target compound’s amine-based pathway .
Table 1: Structural and Physicochemical Comparison
*Calculated using fragment-based methods due to lack of experimental data.
Comparison with Indole-3-carbaldehyde Derivatives
highlights Knoevenagel reactions involving indole-3-carbaldehyde to synthesize 3-substituted indole derivatives. Key distinctions include:
- Aromatic Systems : Indole derivatives exhibit planar, conjugated systems with inherent bioactivity (e.g., antimicrobial, anticancer), whereas the target compound’s fluorophenyl groups may prioritize metabolic stability in drug design .
- Reactivity : Indole-derived dinitriles undergo nucleophilic substitutions at the α-position, whereas the target compound’s fluorophenyl groups may direct reactivity toward electrophilic aromatic substitution .
Fluorophenyl-Containing Pharmaceuticals (Aprepitant, Pibrentasvir)
While structurally distinct (e.g., Aprepitant is a morpholine-triazolone derivative), these compounds share the 4-fluorophenyl motif with the target molecule. Fluorine’s role in enhancing bioavailability and binding affinity via hydrophobic and electrostatic interactions is a critical cross-compound observation . For example:
Biological Activity
2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
This structure features a bis(4-fluorophenyl)methyl moiety, which is significant for its interaction with biological targets, especially in the context of dopamine transporter (DAT) inhibition.
Biological Activity Overview
Research indicates that compounds similar to 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile exhibit various biological activities, particularly as inhibitors of the dopamine transporter (DAT). The following sections detail specific findings related to its biological activity.
Inhibition of Dopamine Transporter
A study exploring a series of bis(4-fluorophenyl)methyl compounds identified strong DAT inhibition properties. For instance, compound 3b was effective in reducing the reinforcing effects of cocaine and methamphetamine without exhibiting psychostimulant behaviors itself. The compound's affinity for DAT was improved through structural modifications, with certain analogues showing Ki values as low as 23 nM, indicating potent inhibitory activity against DAT .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the piperazine scaffold significantly influence the binding affinity and selectivity for DAT. The introduction of bioisosteric groups and alterations in the sulfur oxidation state were found to enhance metabolic stability while retaining the desired binding conformation at DAT .
Case Studies
-
Case Study on Polymorphism :
A study on polymorphic forms of related bis-hydrazone compounds indicated that conformational changes in crystal structures could affect biological activity. This suggests that polymorphism might play a role in the pharmacological profiles of compounds derived from similar scaffolds . -
Pharmacokinetic Studies :
Pharmacokinetic evaluations demonstrated that certain derivatives maintained stability in plasma while showing partial conversion to active metabolites upon exposure to reactive species like hydrogen peroxide. This stability is crucial for therapeutic applications .
Data Tables
| Compound | Structure | Ki (nM) | Activity |
|---|---|---|---|
| 3b | Structure | 230 | DAT Inhibitor |
| 14a | Structure | 23 | Improved DAT Affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
